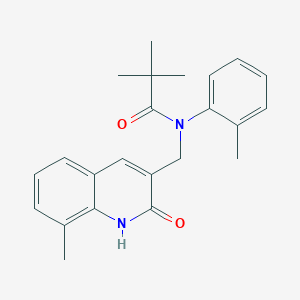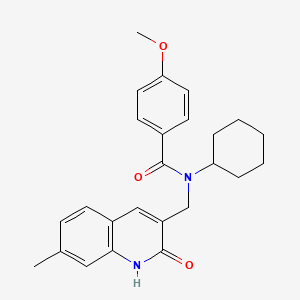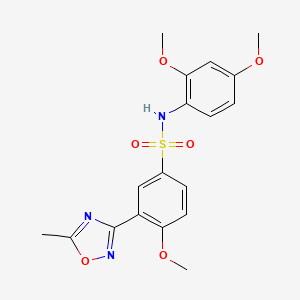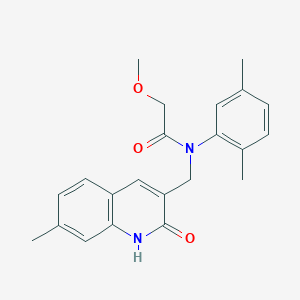
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(3,5-dimethylphenyl)acetamide, commonly known as DASPA, is a novel sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. DASPA is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in hypoxic tumors.
Wissenschaftliche Forschungsanwendungen
DASPA has been studied for its potential applications in scientific research, particularly in the field of cancer research. CA IX is overexpressed in hypoxic tumors, and its inhibition has been shown to reduce tumor growth and metastasis. DASPA has been shown to be a potent and selective inhibitor of CA IX, making it a promising candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of DASPA involves the inhibition of CA IX, which is an enzyme that plays a crucial role in maintaining the pH balance in hypoxic tumors. CA IX is overexpressed in hypoxic tumors as a result of the activation of hypoxia-inducible factor 1 (HIF-1), which regulates the expression of genes involved in adaptation to hypoxia. Inhibition of CA IX by DASPA disrupts the pH balance in hypoxic tumors, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects
DASPA has been shown to have potent inhibitory effects on CA IX, with an inhibitory constant (Ki) of 5 nM. In addition, DASPA has been shown to have good selectivity for CA IX over other carbonic anhydrase isoforms. DASPA has also been shown to have good stability in vitro, with a half-life of around 24 hours. In vivo studies have shown that DASPA can reduce tumor growth and metastasis in mouse models of hypoxic tumors.
Vorteile Und Einschränkungen Für Laborexperimente
DASPA has several advantages for lab experiments, including its potency and selectivity for CA IX, its stability in vitro, and its ability to reduce tumor growth and metastasis in mouse models of hypoxic tumors. However, there are also some limitations to using DASPA in lab experiments, including its relatively low yield in synthesis, its high cost, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of DASPA, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in humans. In addition, DASPA could be used in combination with other anticancer drugs to enhance their efficacy and reduce their side effects. Further studies could also explore the potential applications of DASPA in other diseases, such as osteoporosis and glaucoma, where carbonic anhydrase inhibitors have been shown to be effective.
Synthesemethoden
DASPA was first synthesized by a group of researchers at the University of Florence, Italy, in 2010. The synthesis method involves the reaction between 3,4-dimethoxyphenethylamine, 3,5-dimethylbenzoyl chloride, and sulfanilamide in the presence of a base. The resulting compound is then purified using column chromatography. The yield of the synthesis is around 50%, and the purity of the compound is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-19-14-20(2)16-22(15-19)27-26(29)18-28(13-12-21-8-6-5-7-9-21)34(30,31)23-10-11-24(32-3)25(17-23)33-4/h5-11,14-17H,12-13,18H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMWZMLCGOGPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)







